2-(1,3-Benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide, commonly known as ML385, is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [] It is widely used in scientific research to investigate the role of Nrf2 in various biological processes and disease models. [, , , , , , , ]
ML385 is a small molecule inhibitor specifically targeting the nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. It has garnered attention for its potential therapeutic applications in treating non-small cell lung cancer (NSCLC), particularly in cases with loss-of-function mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. The compound is classified as a synthetic organic molecule and is recognized for its ability to inhibit NRF2 activity, which is often associated with chemotherapy resistance and tumor growth in various cancers.
ML385 was identified through a high-throughput screening of small molecules at the National Center for Advancing Translational Sciences. Its discovery aimed to find novel NRF2 inhibitors that could reduce therapeutic resistance in lung cancer models. The compound has been validated in preclinical studies, demonstrating significant anti-tumor activity when combined with platinum-based chemotherapeutics such as carboplatin and doxorubicin .
ML385 features a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological properties.
The molecular structure allows ML385 to effectively bind to the Neh1 domain of NRF2, inhibiting its function.
ML385 participates in several chemical interactions that are crucial for its mechanism of action:
These interactions are vital for understanding how ML385 can modulate cellular responses in cancer therapy.
The primary mechanism by which ML385 exerts its effects involves:
These properties are essential for laboratory handling and application in research settings.
ML385 has significant potential applications in scientific research:
ML385 emerged from a quantitative high-throughput screen (qHTS) of the Molecular Libraries Small Molecule Repository (MLSMR) library, encompassing ~400,000 diverse compounds. This campaign employed a tiered assay system to identify inhibitors of the NRF2 pathway:
This cascade identified a thiazole-indoline chemotype as a promising starting point. The initial hit compound exhibited an IC₅₀ of 1.9 µM in disrupting NRF2-MAFG-DNA complex formation, measured by fluorescence polarization (FP) assays using a fluorescein-labeled ARE probe [1] [5]. ML385 (designated probe molecule) emerged as the optimized candidate from this series.
Table 1: Key Stages of the qHTS Campaign for NRF2 Inhibitors
Screening Phase | Assay System | Key Metrics | Purpose |
---|---|---|---|
Primary Screen | Multiplexed NRF2-ARE-Fluc + Viability in A549 cells | >50% inhibition at 10 µM; IC₅₀ < 5 µM | Identify initial hits targeting NRF2 activity |
Counter-Screen 1 | Biochemical Firefly Luciferase Inhibition | IC₅₀ > 20 µM | Exclude direct luciferase inhibitors |
Counter-Screen 2 | CMV-Fluc Reporter + Viability | IC₅₀ > 20 µ₀M | Exclude general transcription/translation inhibitors |
Confirmation | NRF2-ARE-Fluc in H838 & H1437 cells | IC₅₀ consistency across lines | Validate activity in KEAP1-mutant NSCLC models |
The initial thiazole-indoline hit underwent systematic medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties. Key SAR insights driving ML385's development included:
ML385 (N-[[4-[2-(1-Methylindolin-5-yl)thiazol-4-yl]phenyl]methyl]-1,3-benzodioxole-5-carboxamide) represented the optimal balance of potency (IC₅₀ = 1.9 µM in FP assay), selectivity (minimal activity in counter-screens), and cellular activity (IC₅₀ ~ 5 µM for NRF2 target gene suppression) within this chemotype [1] [5].
Table 2: Critical SAR Regions of the Thiazole-Indoline Series Leading to ML385
Structural Region | Modification Impact on Activity | Optimal Group in ML385 | Key Rationale |
---|---|---|---|
Thiazole C2 (R¹) | Methyl > H >> Ethyl, Phenyl | Methyl (-CH₃) | Balances metabolic stability and steric fit in the binding pocket |
Indoline N1 (R²) | Methyl essential; H, Ethyl, Benzyl inactive | Methyl (-CH₃) | Maintains planarity and optimal hydrophobic contact |
Central Linker (X) | -C(O)NH- >> -NHC(O)-, -CH₂NH-, -O- | Amide (-C(O)NH-) | Critical H-bond acceptor for Neh1 domain binding |
Cap Group (Ar, R³) | Benzodioxolyl > 3,4-(MeO)₂Ph > Ph > Pyridyl | 1,3-Benzodioxol-5-yl | Enhanced binding affinity via π-stacking and van der Waals interactions |
ML385's mechanism and specificity were rigorously validated using isogenic and genetically defined cancer models with dysregulated NRF2 signaling:
Table 3: Validation of ML385 Specificity in KEAP1-Mutant/High-NRF2 Cellular Models
Cellular Model | Genetic Background | Key ML385 Effects (In vitro) | Validated Mechanism |
---|---|---|---|
NSCLC H460 | KEAP1 loss-of-function mutation | Suppression of NQO1, GCLC, HO-1 mRNA/protein; Synergy with carboplatin/taxol | Direct NRF2/Neh1 binding; Disruption of NRF2-MAFG-ARE complex |
AML MV411 (NRF2-OE) | NRF2 forced overexpression | Re-sensitization to venetoclax; ↓ FTH1, SLC7A11; ↑ lipid ROS/iron pools | NRF2-dependent ferroptosis gene regulation |
HNSCC FaDu/YD9 | Endogenous NRF2/HO-1 overexpression | G1/S cell cycle arrest; ↓ cyclin D1/CDK4; ↓ proliferation/migration | NRF2/HO-1 pathway suppression; siNRF2 phenocopies effects |
NSCLC H1437 | KEAP1 wild-type | Minimal basal NRF2 target gene suppression | Specific activity in hyperactivated NRF2 contexts |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4